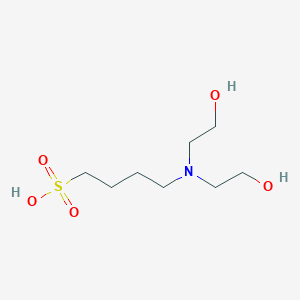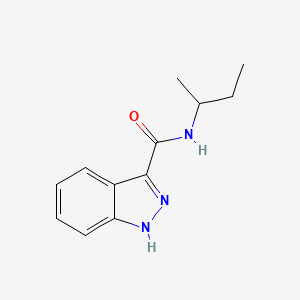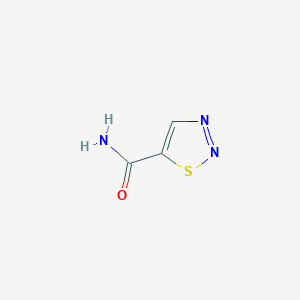![molecular formula C15H22N2O B7518302 [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7518302.png)
[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone is not fully understood. However, it is believed to act as an inhibitor of monoamine transporters, including the serotonin transporter, dopamine transporter, and norepinephrine transporter. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in their prolonged activity and potential therapeutic effects.
Biochemical and Physiological Effects:
[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone has been shown to have various biochemical and physiological effects, including an increase in serotonin and dopamine levels in the brain, as well as a decrease in norepinephrine levels. Additionally, [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone in lab experiments is its high selectivity for monoamine transporters, which allows for more targeted and specific research. However, one limitation is that [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Future Directions
There are several potential future directions for [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone research. One area of interest is the development of more potent and selective [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone analogs that could be used in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone and its potential therapeutic applications in cancer research. Finally, studies investigating the potential long-term effects of [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone use are also needed to ensure its safety for human use.
Synthesis Methods
The synthesis of [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone involves the reaction of 4-phenylpiperazine with 2-methylpropanal in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to oxidation using a mild oxidizing agent such as hydrogen peroxide to yield [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone.
Scientific Research Applications
[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) due to its structural similarity to fluoxetine, a well-known SSRI. [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone has also been studied for its potential as an anti-cancer agent, with research suggesting that it may induce apoptosis in cancer cells.
properties
IUPAC Name |
[4-(2-methylpropyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13(2)12-16-8-10-17(11-9-16)15(18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJYNMOOKCLKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)

![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)

![4-[(4-Methylbenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518248.png)
![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)
![Methyl 3-({[3-(3-hydroxyquinoxalin-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B7518262.png)
![Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate](/img/structure/B7518267.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518275.png)

![4-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7518289.png)

